molecular formula C16H22N2O B8306674 Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-

Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-

Cat. No. B8306674
M. Wt: 258.36 g/mol
InChI Key: CJWKWGRXHBDUND-UHFFFAOYSA-N
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Patent
US05972951

Procedure details

This was prepared from 1-acetyl-6-bromo-2,3-dihydro-1H-indol-5-ol (Tetrahedron, 1973, 29 (8), 1115) and 1-ethyl-1,2,3,6-tetrahydropyridine-4-methanol (D108), following the procedure of Description 8 (alternative preparation), steps a), b), and c). This gave the title compound (overall yield: 45%) as a fine grey powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([OH:14])=[C:10](Br)[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[CH2:15]([N:17]1[CH2:22][CH:21]=[C:20]([CH2:23]O)[CH2:19][CH2:18]1)[CH3:16]>>[CH2:15]([N:17]1[CH2:22][CH2:21][C:20]2([C:10]3[C:9](=[CH:8][C:7]4[CH2:6][CH2:5][NH:4][C:12]=4[CH:11]=3)[O:14][CH2:23]2)[CH2:19][CH2:18]1)[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)Br)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCC(=CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Description 8 (alternative preparation), steps a), b), and c)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC2(CC1)COC1=CC=3CCNC3C=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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